molecular formula C21H26ClFN2O B12355626 N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide,monohydrochloride CAS No. 2748301-27-9

N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide,monohydrochloride

Cat. No.: B12355626
CAS No.: 2748301-27-9
M. Wt: 376.9 g/mol
InChI Key: MYUPVCGIAVKPRW-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Fluorophenyl Propionamide Formation: The fluorophenyl group is introduced through a nucleophilic substitution reaction using 2-fluorobenzoyl chloride and a suitable amine.

    Final Coupling: The benzylpiperidine and fluorophenyl propionamide intermediates are coupled under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride would involve its interaction with specific molecular targets, such as receptors or enzymes. This interaction could modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-N-(2-chlorophenyl)propionamide
  • N-(1-benzylpiperidin-4-yl)-N-(2-methylphenyl)propionamide
  • N-(1-benzylpiperidin-4-yl)-N-(2-bromophenyl)propionamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for further research and development.

Properties

CAS No.

2748301-27-9

Molecular Formula

C21H26ClFN2O

Molecular Weight

376.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propanamide;hydrochloride

InChI

InChI=1S/C21H25FN2O.ClH/c1-2-21(25)24(20-11-7-6-10-19(20)22)18-12-14-23(15-13-18)16-17-8-4-3-5-9-17;/h3-11,18H,2,12-16H2,1H3;1H

InChI Key

MYUPVCGIAVKPRW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3F.Cl

Origin of Product

United States

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